molecular formula C7H5FO4S B12504824 Benzo[d][1,3]dioxole-5-sulfonyl fluoride

Benzo[d][1,3]dioxole-5-sulfonyl fluoride

Cat. No.: B12504824
M. Wt: 204.18 g/mol
InChI Key: CLFBVVAGJBPTBZ-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxole-5-sulfonyl fluoride is a chemical compound with the molecular formula C7H5FO4S. It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The sulfonyl fluoride group attached to the 5-position of the dioxole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[d][1,3]dioxole-5-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of benzo[d][1,3]dioxole with chlorosulfonic acid to form benzo[d][1,3]dioxole-5-sulfonyl chloride. This intermediate is then treated with a fluoride source, such as potassium fluoride, to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the conversion of intermediates to the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxole-5-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which benzo[d][1,3]dioxole-5-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or the modification of molecular structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its chloride, amide, and ester counterparts. This reactivity makes it particularly useful in applications requiring selective modification of molecular structures or enzyme inhibition .

Properties

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

1,3-benzodioxole-5-sulfonyl fluoride

InChI

InChI=1S/C7H5FO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2

InChI Key

CLFBVVAGJBPTBZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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